molecular formula C16H23N B14052379 Cyclohexyl-(3-methyl-indan-1-YL)-amine

Cyclohexyl-(3-methyl-indan-1-YL)-amine

Cat. No.: B14052379
M. Wt: 229.36 g/mol
InChI Key: YQRDGPLNFVWDRQ-UHFFFAOYSA-N
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Description

Cyclohexyl-(3-methyl-indan-1-YL)-amine is a chemical compound with the molecular formula C₁₆H₂₃N It is known for its unique structure, which combines a cyclohexyl group with a 3-methyl-indan-1-yl group, connected through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(3-methyl-indan-1-YL)-amine typically involves the reaction of cyclohexylamine with 3-methylindanone under specific conditions. The process may include:

    Cyclohexylamine and 3-methylindanone Reaction: This step involves the nucleophilic addition of cyclohexylamine to 3-methylindanone, forming an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(3-methyl-indan-1-YL)-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary or tertiary amines.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexyl-(3-methyl-indan-1-YL)-amine has found applications in several scientific research areas, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl-(3-methyl-indan-1-YL)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexyl group, used in various chemical syntheses.

    3-Methylindanone: A precursor in the synthesis of Cyclohexyl-(3-methyl-indan-1-YL)-amine, known for its reactivity.

    Cyclohexyl-(3-methyl-indan-1-YL)-ethyl-piperidine:

Uniqueness

This compound stands out due to its unique combination of a cyclohexyl group and a 3-methyl-indan-1-yl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

N-cyclohexyl-3-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C16H23N/c1-12-11-16(15-10-6-5-9-14(12)15)17-13-7-3-2-4-8-13/h5-6,9-10,12-13,16-17H,2-4,7-8,11H2,1H3

InChI Key

YQRDGPLNFVWDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)NC3CCCCC3

Origin of Product

United States

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